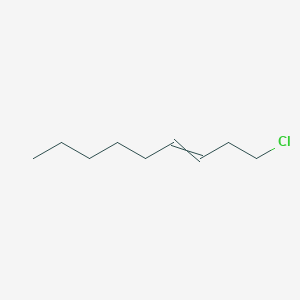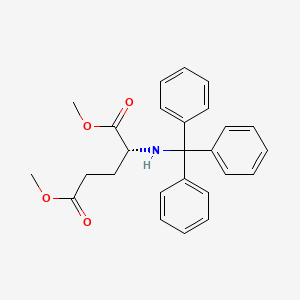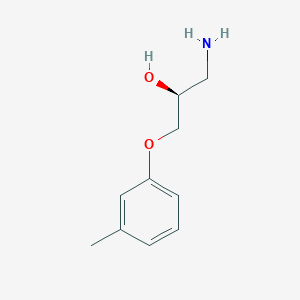
1-Chloronon-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cloro-non-3-eno es un compuesto orgánico con la fórmula molecular C9H17Cl. Es un derivado clorado del noneno, caracterizado por la presencia de un átomo de cloro unido al tercer carbono de la cadena de noneno.
Métodos De Preparación
1-Cloro-non-3-eno se puede sintetizar a través de varios métodos. Una ruta sintética común implica la cloración de non-3-eno. Esta reacción generalmente requiere la presencia de un agente clorante como cloruro de tionilo (SOCl2) o tricloruro de fósforo (PCl3) en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano (CH2Cl2) a bajas temperaturas para evitar reacciones secundarias.
Los métodos de producción industrial para 1-Cloro-non-3-eno a menudo involucran el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Estos métodos también pueden incorporar catalizadores para mejorar la velocidad de reacción y la selectividad.
Análisis De Reacciones Químicas
1-Cloro-non-3-eno experimenta varias reacciones químicas, que incluyen:
-
Reacciones de sustitución: : El átomo de cloro en 1-Cloro-non-3-eno puede ser reemplazado por otros nucleófilos como hidróxido (OH-), alcóxido (RO-) o grupos amino (NH2-). Estas reacciones generalmente ocurren en condiciones básicas y dan como resultado la formación de nonenos sustituidos correspondientes.
-
Reacciones de adición: : El doble enlace en 1-Cloro-non-3-eno puede participar en reacciones de adición con varios reactivos. Por ejemplo, la hidrogenación en presencia de un catalizador de paladio (Pd/C) puede convertir el doble enlace en un enlace simple, dando 1-cloro-nonano.
-
Reacciones de oxidación: : El doble enlace también se puede oxidar usando reactivos como permanganato de potasio (KMnO4) u ozono (O3). Estas reacciones generalmente producen dioles o compuestos carbonílicos, dependiendo de las condiciones de reacción.
-
Reacciones de polimerización: : 1-Cloro-non-3-eno puede someterse a polimerización para formar poli (cloro-noneno) en presencia de iniciadores y catalizadores adecuados.
Aplicaciones Científicas De Investigación
1-Cloro-non-3-eno tiene varias aplicaciones en la investigación científica:
-
Química: : Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la preparación de moléculas más complejas. Su reactividad lo convierte en un intermedio valioso en la síntesis de productos farmacéuticos, agroquímicos y productos químicos especiales.
-
Biología: : En la investigación biológica, 1-Cloro-non-3-eno se puede utilizar para estudiar los efectos de los hidrocarburos clorados en los organismos vivos. Sirve como un compuesto modelo para investigar las vías metabólicas y la toxicidad de compuestos similares.
-
Medicina: : Aunque no se usa ampliamente en medicina, los derivados de 1-Cloro-non-3-eno pueden tener aplicaciones potenciales como agentes terapéuticos. Se están realizando investigaciones para explorar su bioactividad y posibles propiedades medicinales.
-
Industria: : En el sector industrial, 1-Cloro-non-3-eno se utiliza en la producción de polímeros y resinas. Su capacidad de polimerización lo convierte en un monómero valioso para crear materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-Cloro-non-3-eno depende de la reacción o aplicación específica. En reacciones de sustitución, el átomo de cloro generalmente es desplazado por un nucleófilo a través de un mecanismo de sustitución nucleofílica bimolecular (SN2). En reacciones de adición, el doble enlace reacciona con electrófilos para formar productos de adición.
En los sistemas biológicos, el compuesto puede interactuar con componentes celulares, lo que lleva a varios efectos bioquímicos. Los objetivos moleculares y las vías exactas involucradas aún se están investigando, pero se cree que el compuesto puede afectar la integridad de la membrana y la actividad enzimática.
Comparación Con Compuestos Similares
1-Cloro-non-3-eno se puede comparar con otras alquenos clorados como 1-cloro-oct-3-eno y 1-cloro-dec-3-eno. Estos compuestos comparten propiedades químicas similares, pero difieren en su longitud de cadena y reactividad. La presencia del átomo de cloro y el doble enlace en estos compuestos los convierte en intermedios útiles en la síntesis orgánica.
Compuestos similares
- 1-Cloro-oct-3-eno
- 1-Cloro-dec-3-eno
- 1-Bromo-hex-3-eno
- 1-Iodo-dec-3-eno
Cada uno de estos compuestos tiene propiedades únicas que los hacen adecuados para aplicaciones específicas. Por ejemplo, 1-cloro-oct-3-eno puede ser preferido en reacciones que requieren longitudes de cadena más cortas, mientras que 1-cloro-dec-3-eno se puede usar cuando se necesitan cadenas más largas.
Conclusión
1-Cloro-non-3-eno es un compuesto versátil con una amplia gama de aplicaciones en química, biología, medicina e industria. Sus propiedades químicas únicas y su reactividad lo convierten en un intermedio valioso en varios procesos sintéticos.
Propiedades
Número CAS |
155088-61-2 |
|---|---|
Fórmula molecular |
C9H17Cl |
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
1-chloronon-3-ene |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-9H2,1H3 |
Clave InChI |
HSKYGZGSVZMMGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)



![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)

